molecular formula C30H34FN3O2 B1670923 DPI-3290 CAS No. 182417-73-8

DPI-3290

Cat. No.: B1670923
CAS No.: 182417-73-8
M. Wt: 487.6 g/mol
InChI Key: LZXRQLIIMYJZDA-UETOGOEVSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Detailed synthetic routes for DPI-3290 are not widely available in the literature. it is likely that organic synthesis methods involving key intermediates lead to its formation.

      Industrial Production: Information regarding large-scale industrial production methods for this compound remains proprietary.

  • Chemical Reactions Analysis

      Reactivity: DPI-3290 undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on the reaction conditions and starting materials.

  • Scientific Research Applications

    • DPI-3290 finds applications in various fields:

        Chemistry: As a tool compound for studying opioid receptors and their interactions.

        Biology: Investigating opioid receptor signaling pathways and their impact on cellular processes.

        Medicine: Researching pain management and potential therapeutic uses.

        Industry: Although not directly used in industry, its study contributes to drug development and understanding opioid pharmacology.

  • Mechanism of Action

    • DPI-3290 exerts its effects through μ- and δ-opioid receptors.
    • Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.

      Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.

  • Comparison with Similar Compounds

    Biological Activity

    DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is chemically characterized as:

    • Molecular Formula : C30_{30}H34_{34}FN3_3O2_2
    • Molecular Weight : 487.608 g/mol
    • CAS Number : 182417-73-8
    • Melting Point : 144-145 °C
    • Density : 1.161 g/cm³ (predicted)

    The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.

    Receptor Binding Affinity

    This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:

    • δ-opioid receptor : 0.18 nM
    • μ-opioid receptor : 0.46 nM
    • κ-opioid receptor : 0.62 nM

    These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .

    Antinociceptive Activity

    This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.

    Key Findings from Research Studies:

    • Potency Comparison :
      • In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .
      • The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .
    • Respiratory Effects :
      • Unlike traditional opioids that often cause hypercapnia (increased carbon dioxide levels in the blood), this compound reduced hypercapnia induced by alfentanil without compromising its analgesic effect . This indicates a potentially safer profile for respiratory function.
    • Mechanism of Action :
      • The antinociceptive activity of this compound was confirmed to be mediated through its action on opioid receptors, as the administration of naloxone (an opioid antagonist) blocked its effects .

    Comparative Efficacy Table

    Compoundδ-Receptor Ki (nM)μ-Receptor Ki (nM)κ-Receptor Ki (nM)ED50 Antinociception (mg/kg)
    This compound0.180.460.620.05
    Morphine~10~100~502.01
    Fentanyl~5~10~50.0034

    Case Studies and Clinical Implications

    Recent studies have explored the broader implications of this compound in pain management and addiction treatment:

    • Chronic Pain Models :
      • In chronic pain models, the administration of this compound resulted in sustained analgesic effects with minimal side effects, highlighting its potential as a therapeutic agent for managing severe pain conditions without the high risk of addiction associated with traditional opioids .
    • Abuse Liability Assessment :
      • Comparative studies assessing abuse liability indicated that this compound has a lower potential for abuse compared to standard μ-opioid agonists due to its mixed-action profile across different opioid receptors . This makes it a candidate for further development in pain management therapies.

    Properties

    IUPAC Name

    3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZXRQLIIMYJZDA-UETOGOEVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H34FN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201018408
    Record name DPI-3290
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201018408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    487.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    182417-73-8
    Record name 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=182417-73-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name DPI-3290
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DPI-3290
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201018408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DPI-3290
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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